molecular formula C10H13Cl2NO B2446519 2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride CAS No. 2411202-21-4

2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride

Cat. No.: B2446519
CAS No.: 2411202-21-4
M. Wt: 234.12
InChI Key: ONHGPIBFTKDBHT-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride is a chemical compound with the molecular formula C10H12ClNO·HCl. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride is utilized in several scientific research areas:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: As a probe to study biochemical pathways and enzyme interactions.

    Industrial Applications: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can enhance the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(dimethylamino)propane hydrochloride
  • 2-Chloro-1-(4-fluorophenoxy)phenyl ethanone
  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone

Uniqueness

2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride is unique due to its combination of a chloro group and a dimethylamino group on a phenyl ring. This structural arrangement imparts distinct reactivity and solubility properties, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;/h3-6H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUZBVPCQPUIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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